![molecular formula C28H21N B15328854 N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)
N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes a naphthalene ring, a biphenyl group, and an amine functional group. It is primarily used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts acylation reaction, where the biphenyl intermediate reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Amine Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine is widely used in the development of organic semiconductors and conductive polymers. Its ability to transport holes efficiently makes it a valuable component in the fabrication of OLEDs and organic photovoltaic cells .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors and diagnostic tools due to its fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of advanced electronic devices, including flexible displays and high-efficiency lighting systems. Its stability and performance under various conditions make it a preferred choice for commercial applications .
Mecanismo De Acción
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine in electronic devices involves its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers of devices like OLEDs. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .
Molecular Targets and Pathways: In electronic applications, the molecular targets are the conductive layers within the devices. The pathways involve the injection and transport of holes from the anode to the emissive layer, where recombination with electrons results in light emission .
Comparación Con Compuestos Similares
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)-2,2′-dimethylbenzidine (α-NPD): Similar structure but with additional methyl groups on the biphenyl unit.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
Uniqueness: N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine stands out due to its specific structural configuration, which provides a balance between stability and electronic properties. This makes it particularly effective in high-performance optoelectronic devices .
Propiedades
Fórmula molecular |
C28H21N |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-(4-naphthalen-2-ylphenyl)-3-phenylaniline |
InChI |
InChI=1S/C28H21N/c1-2-7-21(8-3-1)25-11-6-12-28(20-25)29-27-17-15-23(16-18-27)26-14-13-22-9-4-5-10-24(22)19-26/h1-20,29H |
Clave InChI |
LLDPWVMTPIQKLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
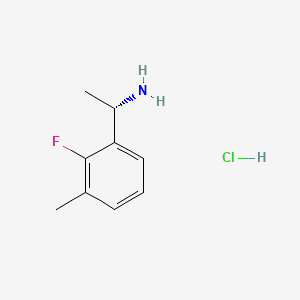
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
![2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride](/img/structure/B15328796.png)

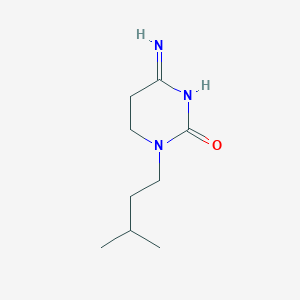
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)


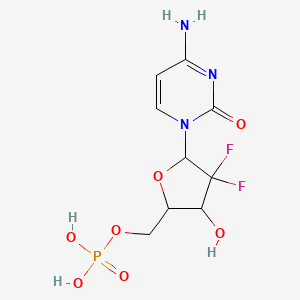
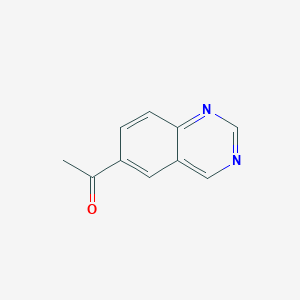
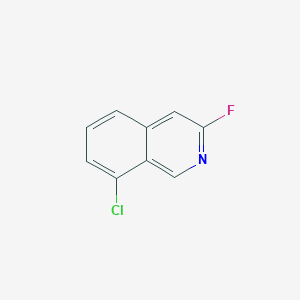

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
